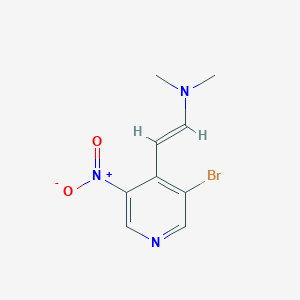
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine
Descripción general
Descripción
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine, also known as BRD-4591, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it a valuable tool in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is not fully understood. However, it is known to bind to specific targets, such as HDACs and bromodomains, and inhibit their activity. This leads to changes in gene expression, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. For example, inhibition of HDACs can lead to increased histone acetylation, which can affect gene expression and cellular processes such as cell growth and differentiation. Inhibition of bromodomains can also affect gene expression and has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is its specificity for certain targets, which makes it a valuable tool in studying the role of these targets in disease. However, like any chemical compound, it has limitations in terms of its stability, solubility, and toxicity. These factors need to be carefully considered when designing experiments involving this compound.
Direcciones Futuras
There are many potential future directions for research involving (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine. One area of interest is its use in combination with other drugs to enhance therapeutic effects. Another area of interest is its potential use in epigenetic therapy, which involves targeting epigenetic modifications to treat diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical properties and potential applications in drug discovery and development. Its specificity for certain targets makes it a valuable tool in studying the role of these targets in disease. While there are limitations to its use, careful consideration of these factors can lead to valuable insights into the mechanisms of disease and potential therapeutic interventions.
Aplicaciones Científicas De Investigación
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against various targets, including histone deacetylases (HDACs) and bromodomains. These targets are involved in regulating gene expression and are implicated in various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-12(2)4-3-7-8(10)5-11-6-9(7)13(14)15/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCIGHHNAXTRI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



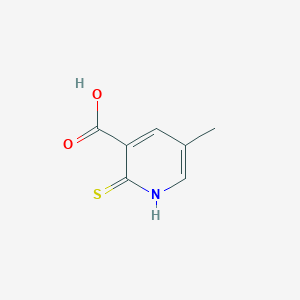
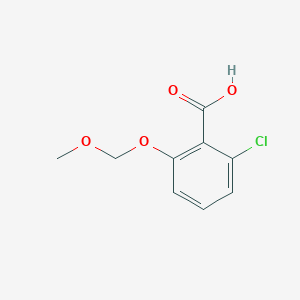
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3346900.png)

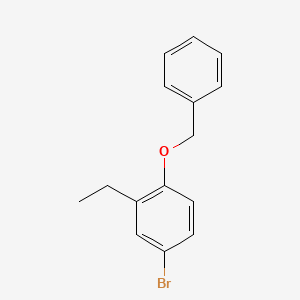
![4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346945.png)



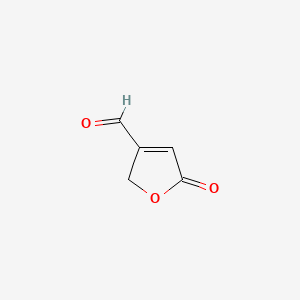
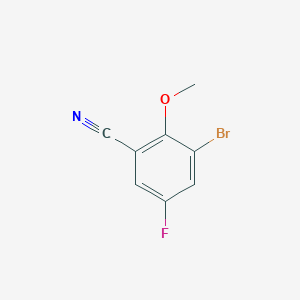

![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)
